5-Hydroxy-1h-indazole-4-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1H-indazole-4-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are found in various natural products and synthetic drugs. The compound features a hydroxyl group at the 5-position and an aldehyde group at the 4-position of the indazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1H-indazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with aldehydes or ketones, followed by cyclization to form the indazole ring. For example, the reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating, can yield the desired indazole product .
Industrial Production Methods
Industrial production methods for 5-Hydroxy-1H-indazole-4-carbaldehyde often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1H-indazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Hydroxy-1H-indazole-4-carboxylic acid.
Reduction: 5-Hydroxy-1H-indazole-4-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-1H-indazole-4-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1H-indazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in other interactions that influence its activity. The exact pathways and targets involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1H-indazole: Lacks the aldehyde group, which may result in different reactivity and biological activity.
1H-Indazole-4-carbaldehyde: Lacks the hydroxyl group, which can affect its chemical properties and applications.
5-Formyl-1H-indazole: Another name for 1H-Indazole-4-carbaldehyde, highlighting the presence of the formyl group.
Uniqueness
5-Hydroxy-1H-indazole-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups on the indazole ring
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
5-hydroxy-2H-indazole-4-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c11-4-6-5-3-9-10-7(5)1-2-8(6)12/h1-4,12H,(H,9,10) |
InChI Key |
VNDOZSGMSABEDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNC=C2C(=C1O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.